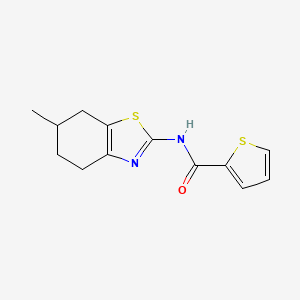

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiazole core substituted with a methyl group at position 6 and a thiophene-2-carboxamide moiety. The methyl group at position 6 enhances lipophilicity, while the thiophene carboxamide introduces a planar, electron-rich heteroaromatic system, which may influence binding interactions in biological targets .

This compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBFHAAZXDBGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with thiophene-2-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Carboxamide Group : Thiophene-2-carboxamide (target compound) vs. thiazole-5-carboxamide (Compound 6, ) alters electronic distribution and hydrogen-bonding capacity, impacting target affinity.

- Biological Activity : Analogs with bulkier substituents (e.g., trifluoromethyl in BTA ) or electron-withdrawing groups (e.g., trifluoroacetyl in Compound 7 ) show enhanced enzyme inhibitory or anticonvulsant activities, suggesting substituent-driven optimization.

Enzyme Inhibition

- Sortase Inhibition : Compound 6 (), a bioisostere of the target compound, inhibits sortase enzymes (IC50: 30–70 µg/mL). Its intrinsic fluorescence distinguishes it from FRET-based assay-compatible inhibitors.

- CK-1δ Inhibition : BTA () demonstrates high CK-1δ inhibitory activity (pIC50: 7.8), attributed to its trimethoxyphenyl carboxamide group, which likely engages in π-π stacking interactions.

Anticonvulsant Activity

N-Benzyl derivatives (e.g., Compound 7 ) exhibit 100% protection in the maximal electroshock (MES) model at 30 mg/kg, highlighting the importance of the benzyl and trifluoroacetyl groups in modulating CNS activity.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (predicted molecular formula: C13H14N2OS2) is lighter than the 5,5-dimethyl-7-oxo analog (C14H14N2O2S2, 306.4 g/mol ), suggesting improved solubility.

- Fluorescence : Unlike Compound 6 , the target compound’s fluorescence profile is unreported, which may influence its suitability for certain assay formats.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H14N2OS

- Molecular Weight : 218.31 g/mol

The structure includes a benzothiazole moiety and a thiophene ring, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown promising results against various strains of bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | Staphylococcus aureus | 0.008 μg/mL |

| 3b | Streptococcus pneumoniae | 0.03 μg/mL |

| 3c | Escherichia coli | Not effective due to resistance mechanisms |

These compounds were observed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. Specifically, compounds targeting the mTOR pathway have shown efficacy in reducing tumor growth in animal models .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound inhibits bacterial topoisomerases and gyrases.

- Signal Pathway Modulation : It may affect pathways like mTOR signaling involved in lipid metabolism and cancer cell growth .

- Antioxidant Activity : Some derivatives have shown antioxidant properties that could protect cells from oxidative stress.

Case Studies

A notable study investigated the effects of a related compound on diet-induced obesity in mice. The compound was administered at a dosage of 15 mg/kg/day for seven weeks and resulted in significant reductions in liver lipid accumulation and improved glucose tolerance. The study highlighted the compound's ability to modulate SREBP pathways .

Q & A

Q. What are the optimal synthetic routes for N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and its derivatives?

Methodological Answer: Key synthesis steps include:

- Acylation/cyclization : Reacting tetrahydrobenzothiazole precursors with thiophene-2-carboxylic acid derivatives under reflux in anhydrous dichloromethane (CHCl) with nitrogen protection. For example, coupling with anhydrides (e.g., succinic or maleic anhydride) at equimolar ratios yields acylated derivatives .

- Purification : Use reverse-phase HPLC (methanol-water gradient) or column chromatography (eluents like dichloromethane/ethyl acetate, 9:1) to isolate products .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydride) and reaction time (e.g., overnight reflux) to improve yields (typically 45–76%) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Reverse-phase HPLC : Effective for polar derivatives (e.g., methanol-water gradients yield >65% purity) .

- Recrystallization : Use solvents like ethanol, DMF, or methanol-water mixtures (4:1) for high-melting-point solids (e.g., 191–226°C) .

- Column chromatography : Separate non-polar analogs using silica gel and dichloromethane/ethyl acetate .

Advanced Research Questions

Q. How can contradictions in NMR spectral data during derivative synthesis be resolved?

Methodological Answer:

- Deuterated solvent effects : Compare spectra in CDCl vs. DMSO-d, as solvent polarity shifts NH proton signals (e.g., δ 10.01 ppm in DMSO vs. δ 7.88 ppm in CDCl) .

- Variable temperature NMR : Resolve overlapping peaks caused by conformational flexibility in the tetrahydrobenzothiazole ring .

- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for ambiguous carbons near sulfur atoms .

Q. What computational strategies predict the metabolic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate oxidation potentials for thiophene and benzothiazole moieties to identify metabolic hotspots (e.g., aldehyde oxidase susceptibility) .

- Molecular docking : Simulate interactions with human aldehyde oxidase (hAOX1) to predict regioselective oxidation (e.g., sulfur vs. nitrogen sites) .

- In silico metabolism tools : Use software like MetaSite to model phase I/II metabolic pathways and prioritize stable derivatives .

Q. How can dihedral angles in the crystal structure inform conformational stability?

Methodological Answer:

- X-ray crystallography : Measure dihedral angles between the thiophene and tetrahydrobenzothiazole rings (e.g., 8.50–13.53° in analogous compounds) to assess planarity and steric strain .

- Hydrogen-bonding analysis : Identify non-classical interactions (e.g., C–H⋯O, C–H⋯S) that stabilize the crystal lattice and correlate with solubility .

- Comparative studies : Benchmark against homologs (e.g., furan-carboxamide analogs) to understand how heteroatom substitution affects conformation .

Q. What strategies optimize reaction yields in cyclization steps for derivatives?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or iodine-triethylamine systems to accelerate cyclization (e.g., 1–3 min in acetonitrile) .

- Solvent effects : Use high-polarity solvents (DMF, dioxane) to stabilize transition states in thiadiazole/thiazolidinone formation .

- Temperature control : Optimize reflux conditions (e.g., 70–80°C for 4–6 hours) to balance reaction rate and byproduct formation .

Q. How can thermal stability under storage conditions be assessed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–300°C to identify decomposition thresholds (e.g., >200°C for stable analogs) .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points 180–226°C) and amorphous/crystalline shifts .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

Data Contradiction Analysis

Example Scenario: Conflicting H NMR signals for NH protons in derivatives.

Resolution:

- Dynamic effects : NH protons may exhibit exchange broadening in DMSO-d; repeat spectra at higher temperatures (50°C) to sharpen signals .

- Tautomerism : Check for keto-enol or thione-thiol tautomerism using C NMR (e.g., δ 176 ppm for thione C=S) .

- pH-dependent shifts : Adjust sample pH (e.g., DO with NaOD) to stabilize specific protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.